

# Physical and chemical properties of Meranzin hydrate.

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## Compound of Interest

Compound Name: Meranzin hydrate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Meranzin Hydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Meranzin hydrate**, a coumarin compound found in various plants, including those used in Traditional Chinese Medicine.<sup>[1][2][3]</sup> This document is intended to serve as a foundational resource for researchers engaged in the study and development of this bioactive molecule.

## Physicochemical Properties

**Meranzin hydrate** is a naturally occurring coumarin that has garnered interest for its potential therapeutic applications, including anti-depressant, anti-inflammatory, and anti-atherosclerosis effects.<sup>[1][2][3]</sup> A clear understanding of its physical and chemical properties is essential for its extraction, formulation, and application in research and drug development.

## Data Presentation

The following table summarizes the key physicochemical properties of **Meranzin hydrate** compiled from various sources.

| Property             | Value  | Source(s) |
|----------------------|--|-----------|
| IUPAC Name           | 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one   | [4]       |
| Molecular Formula    | C <sub>15</sub> H <sub>18</sub> O <sub>5</sub>   | [1][4][5] |
| Molecular Weight     | 278.30 g/mol   | [1][4]    |
| CAS Number           | 5875-49-0  | [1][5]    |
| Appearance           | White to off-white solid/crystalline powder  | [1][6][7] |
| Solubility           | DMSO: 100 mg/mL (359.32 mM)[1]Other Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6][7][8] | N/A       |
| Storage (Solid)      | 4°C, sealed, away from moisture and light.[1] Alternatively, -20°C.  | N/A       |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[1]  | N/A       |
| XLogP3               | 1.5  | [4][9]    |
| SMILES               | CC(C)(O)--INVALID-LINK--CC1=C(O2)C(C=CC2=O)=CC=C1OC  | [1]       |
| InChI                | 1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1               |           |
| InChIKey             | KGGUASRIGLRPAX-LBPRGKRZSA-N  |           |

## Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of **Meranzin hydrate**. The following sections outline protocols for key analytical experiments.

### Identification and Purity Analysis

The identity and purity of **Meranzin hydrate** are typically established using a combination of chromatographic and spectroscopic techniques.<sup>[5]</sup>

Methodology:

- High-Performance Liquid Chromatography (HPLC):
  - System: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).
  - Column: A C18 reverse-phase column is commonly used.
  - Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is a typical mobile phase.
  - Detection: The DAD is set to monitor the UV absorbance at the  $\lambda_{\text{max}}$  of the coumarin scaffold, while the ELSD provides a response proportional to the mass of the analyte.
  - Analysis: The retention time of the main peak is compared to a certified reference standard. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
- Mass Spectrometry (MS):
  - System: HPLC coupled to a mass spectrometer (LC-MS), often with an electrospray ionization (ESI) source.
  - Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion ( $[M+H]^+$  or  $[M+Na]^+$ ) is determined and compared to the calculated exact mass of **Meranzin hydrate** ( $C_{15}H_{18}O_5$ ). High-resolution mass spectrometry (HRMS) can be used for unambiguous formula determination.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Experiments:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ).
  - Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with published data or data from a reference standard to confirm the molecular structure.

## Solubility Determination

Assessing the solubility of **Meranzin hydrate** in various solvents is critical for preparing stock solutions for biological assays and for formulation development.

Methodology:

- Solvent Selection: A range of solvents relevant to potential applications are chosen (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
- Sample Preparation: An excess amount of **Meranzin hydrate** is added to a known volume of the selected solvent in a vial.
- Equilibration: The vials are sealed and agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Meranzin hydrate** in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS. The concentration at saturation represents the solubility.

## Stability Assessment

The stability of **Meranzin hydrate** under various conditions must be understood to ensure proper handling, storage, and interpretation of experimental results.

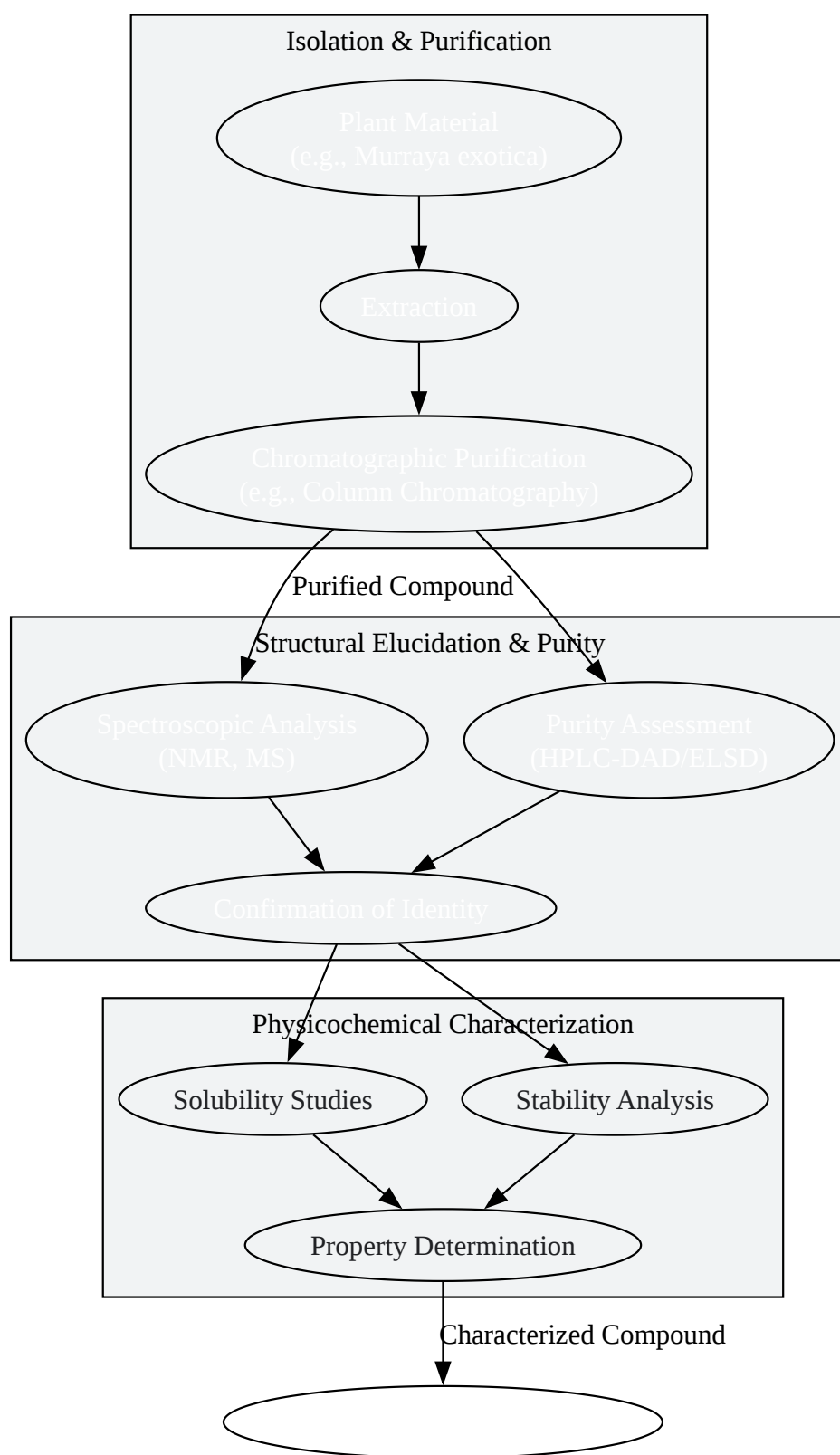
Methodology:

- **Solution Preparation:** Solutions of **Meranzin hydrate** are prepared in different physiological buffers (e.g., pH 1.2, 7.4, 9.0) to assess pH-dependent stability.[\[10\]](#)
- **Storage Conditions:** Aliquots of the solutions are stored under controlled conditions, including different temperatures (e.g., 4°C, room temperature) and light exposures (e.g., protected from light vs. exposed to light).[\[10\]](#)
- **Time-Point Analysis:** At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each condition.
- **Quantification:** The remaining concentration of **Meranzin hydrate** in each sample is quantified using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
- **Data Analysis:** The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration of **Meranzin hydrate** versus time.[\[10\]](#)

## Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to **Meranzin hydrate**.

## Experimental Workflow`dot



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Caption: BDNF-TrkB signaling pathway influenced by **Meranzin hydrate**.

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